molecular formula C12H20N2O5 B2707337 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid CAS No. 1693923-54-4

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid

Cat. No.: B2707337
CAS No.: 1693923-54-4
M. Wt: 272.301
InChI Key: ZFUDKZDXBQUVQH-UHFFFAOYSA-N
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Description

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is a chemical compound . The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an acetyl group and a tert-butoxy carbonyl group .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • A study by Rossi et al. (2007) highlights the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, showcasing the compound's utility in the synthesis of pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles. This work illustrates the compound's role in enabling diverse synthetic pathways and contributing to the development of novel organic molecules Rossi et al., 2007.

Biological Activity and Pharmacological Potential

  • In the realm of antimicrobial and antimycobacterial research, Sidhaye et al. (2011) reported on the synthesis and evaluation of nicotinic acid hydrazide derivatives, including interactions with pyridine 3-carboxillic acid. This study underscores the potential of related compounds in the development of new therapeutic agents Sidhaye et al., 2011.

Advanced Materials and Chemical Properties

  • The research by Periathai and Rajagopal (2014) on the vibrational investigations of the complex of pyridine with tartaric acid, using FTIR and Raman spectroscopy, demonstrates the analytical applications of pyridine derivatives. This study provides insights into the structural and electronic characteristics of such complexes, contributing to our understanding of their potential applications in materials science Periathai & Rajagopal, 2014.

Chemical Modification and Protective Group Strategies

  • Bodanszky and Bodanszky (2009) discussed the improved selectivity in the removal of the tert-butyloxycarbonyl group, an essential protective strategy in peptide synthesis. This research highlights the methodological advancements in the selective deprotection of amino acids and peptides, a crucial step in the synthesis of complex biological molecules Bodanszky & Bodanszky, 2009.

Properties

IUPAC Name

1-acetyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(15)14-6-5-12(7-14,9(16)17)13-10(18)19-11(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUDKZDXBQUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693923-54-4
Record name 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
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